molecular formula C6H2Br2FI B7984382 2,5-Dibromo-4-fluoroiodobenzene CAS No. 1263376-83-5

2,5-Dibromo-4-fluoroiodobenzene

Cat. No.: B7984382
CAS No.: 1263376-83-5
M. Wt: 379.79 g/mol
InChI Key: STDVMGOKTAGVKH-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluoroiodobenzene is an organohalogen compound with the molecular formula C6H2Br2FI It is a derivative of benzene, where the hydrogen atoms at positions 2, 5, and 4 are replaced by bromine, fluorine, and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-4-fluoroiodobenzene typically involves the iodination of 1,4-dibromobenzene. One method includes using trifluoroacetic acid and iodine to achieve the iodination reaction . This method avoids low-temperature reactions, making it easier to implement and suitable for industrial production. The reaction conditions are mild, and the process generates fewer by-products, enhancing its industrial applicability .

Industrial Production Methods

For industrial production, the synthesis method involving trifluoroacetic acid and iodine is preferred due to its simplicity and efficiency. This method is advantageous as it does not require ultra-low temperatures, which are often challenging to maintain on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-fluoroiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-4-fluoroiodobenzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-fluoroiodobenzene is unique due to the presence of three different halogen atoms, which provides it with distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including substitution and cross-coupling, enhances its utility in various applications.

Biological Activity

2,5-Dibromo-4-fluoroiodobenzene (CAS: 1263376-83-5) is a halogenated aromatic compound notable for its diverse applications in organic synthesis and medicinal chemistry. Its molecular formula is C6H2Br2FIC_6H_2Br_2FI, and it has a molecular weight of 379.79 g/mol . This compound is increasingly recognized for its biological activities, particularly in the context of drug development and as a building block in synthetic chemistry.

The compound features multiple halogen substituents, which significantly influence its reactivity and biological interactions. The presence of bromine, fluorine, and iodine atoms allows for various chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

PropertyValue
Molecular FormulaC₆H₂Br₂FI
Molecular Weight379.79 g/mol
Purity≥97%
Melting PointNot specified

Biological Activity

The biological activity of this compound is primarily explored through its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Various studies have highlighted its potential effects on cellular systems.

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, showing significant inhibitory effects .

Case Study: Synthesis of Anticancer Agents

A notable application of this compound is in the synthesis of anticancer agents. In one study, researchers synthesized a series of derivatives aimed at inhibiting cancer cell proliferation. The synthesized compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles in reactions that lead to biologically active compounds.
  • Metal-Catalyzed Reactions : The presence of iodine and bromine allows for metal-catalyzed cross-coupling reactions that are crucial in synthesizing complex molecules with therapeutic potential.

Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

  • Antitubercular Activity : Research has shown that halogenated derivatives can exhibit antitubercular properties, making them candidates for further development in treating tuberculosis .
  • Calcium Channel Modulation : Some studies suggest that halogenated compounds can influence calcium signaling pathways in cells, impacting processes such as muscle contraction and neurotransmitter release .

Properties

IUPAC Name

1,4-dibromo-2-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-2-6(10)4(8)1-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDVMGOKTAGVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679533
Record name 1,4-Dibromo-2-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263376-83-5
Record name 1,4-Dibromo-2-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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